Piperidin-2-ylmethanesulfonamide
Overview
Description
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of Piperidin-2-ylmethanesulfonamide is based on this piperidine ring .Chemical Reactions Analysis
Piperidine derivatives are formed through intra- and intermolecular reactions . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .Physical And Chemical Properties Analysis
Piperidin-2-ylmethanesulfonamide is a synthetic compound with the molecular formula C6H14N2O2S and a molecular weight of 178.26 g/mol. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Scientific Research Applications
Synthesis of N-Heterocycles
Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, offering general access to a diverse range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in many natural products and therapeutically relevant compounds. The methodology allows for the asymmetric synthesis of N-heterocycles via sulfinimines, covering developments from 2010–2020 (Philip et al., 2020).
Development of Polyheterocyclic Compounds
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide have been explored, including the development of sequential Nicholas and Pauson-Khand reactions. These efforts have led to the production of unique polyheterocyclic compounds and the advancement of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent. This research supports the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the versatility of aminobenzenesulfonamide derivatives in both organic syntheses and the pharmaceutical industry (Kaneda, 2020).
Piperidine Alkaloids in Medicinal Applications
The piperidine group of alkaloids, initially identified from the genus Piper, has been found to have considerable medicinal importance. Piperidine alkaloids from Pinus and related genera have been used in traditional medicine to treat a variety of diseases. These compounds, due to their structural versatility, have been the focus of drug research, leading to new therapeutic profiles. This review underscores the clinical applications and ongoing efforts to demystify the therapeutic potential of piperidine alkaloids (Singh et al., 2021).
Safety And Hazards
While specific safety data for Piperidin-2-ylmethanesulfonamide is not available, it’s important to handle all chemicals with care. For example, 1-(2-Hydroxyethyl)piperidine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of the piperidine nucleus in the field of drug discovery .
properties
IUPAC Name |
piperidin-2-ylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBJBRUOCKUSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-2-ylmethanesulfonamide | |
CAS RN |
1248110-90-8 | |
Record name | piperidin-2-ylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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